molecular formula C14H26N2O4 B8649741 (1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Cat. No.: B8649741
M. Wt: 286.37 g/mol
InChI Key: STWAQGKVYHZJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is an organic compound with the molecular formula C14H25NO5. It is a derivative of cyclohexane and contains both amino and ester functional groups. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclohexane ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Ester: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Introduction of the Amino Group: The protected amino group is then introduced onto the cyclohexane ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection and Esterification: Large quantities of starting materials are reacted in industrial reactors to protect the amino group and form the ester.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amino compound.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its ability to undergo various chemical transformations. The compound can interact with biological molecules through its amino and ester functional groups, leading to modifications in molecular structure and function. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
  • (1S,3R,4S)-4-Azido-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its specific stereochemistry and functional group arrangement. This configuration allows for selective reactions and interactions, making it a valuable intermediate in the synthesis of complex molecules. Its Boc-protected amino group provides stability during synthetic processes, which is advantageous compared to similar compounds without such protection.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)

InChI Key

STWAQGKVYHZJCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Racemate-ethyl 4-azido-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (14.0 g, 66 mmol) and 5% palladium on carbon (50% wet, 1.0 g) in ethyl acetate (100 mL) was stirred at room temperature overnight at a hydrogen pressure of ˜1 atm. After the reaction mixture was filtered, the filtrate was concentrated. The resulting oily residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate=4:1˜1:1) to thereby give the title compound (2.0 g, 59%) as a yellow solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

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